molecular formula C18H24F2N4O2S B10949695 4-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-2-methyl-1-(4-methylphenyl)piperazine

4-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-2-methyl-1-(4-methylphenyl)piperazine

Cat. No.: B10949695
M. Wt: 398.5 g/mol
InChI Key: NUAHLZDRZRTRFL-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl [3-methyl-4-(4-methylphenyl)piperazino] sulfone is a complex organic compound that features a pyrazole ring substituted with difluoromethyl and dimethyl groups, and a piperazine ring substituted with a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl [3-methyl-4-(4-methylphenyl)piperazino] sulfone typically involves multiple steps, starting with the preparation of the pyrazole and piperazine intermediates. The difluoromethylation of the pyrazole ring can be achieved using difluoromethylating agents such as ClCF2H or novel non-ozone depleting difluorocarbene reagents . The piperazine ring is then functionalized with a methylphenyl group through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and solvent conditions during the synthesis. Catalysts such as nanoscale titanium dioxide can be used to enhance the reaction efficiency and reduce the environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl [3-methyl-4-(4-methylphenyl)piperazino] sulfone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, aryl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl [3-methyl-4-(4-methylphenyl)piperazino] sulfone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl [3-methyl-4-(4-methylphenyl)piperazino] sulfone involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological targets. The piperazine ring can act as a pharmacophore, interacting with receptors or enzymes to exert its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl [3-methyl-4-(4-methylphenyl)piperazino] sulfone is unique due to its combination of a difluoromethylated pyrazole ring and a substituted piperazine ring. This structural arrangement imparts specific chemical and biological properties that are not commonly found in other compounds.

Properties

Molecular Formula

C18H24F2N4O2S

Molecular Weight

398.5 g/mol

IUPAC Name

4-[1-(difluoromethyl)-3,5-dimethylpyrazol-4-yl]sulfonyl-2-methyl-1-(4-methylphenyl)piperazine

InChI

InChI=1S/C18H24F2N4O2S/c1-12-5-7-16(8-6-12)23-10-9-22(11-13(23)2)27(25,26)17-14(3)21-24(15(17)4)18(19)20/h5-8,13,18H,9-11H2,1-4H3

InChI Key

NUAHLZDRZRTRFL-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCN1C2=CC=C(C=C2)C)S(=O)(=O)C3=C(N(N=C3C)C(F)F)C

Origin of Product

United States

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